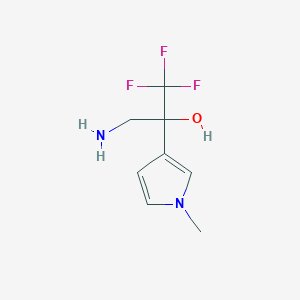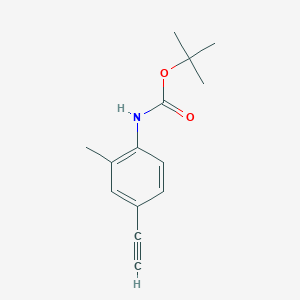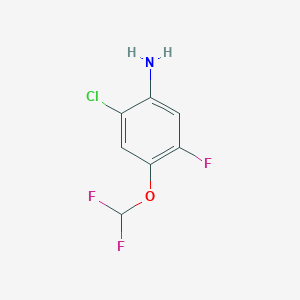
3-((1H-Imidazol-4-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-Imidazol-4-yl)methyl)morpholine is a chemical compound that features both an imidazole ring and a morpholine ring. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing one nitrogen and one oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both imidazole and morpholine, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine typically involves the reaction of imidazole derivatives with morpholine under specific conditions. One common method is the alkylation of imidazole with a morpholine derivative. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can affect the imidazole ring or the morpholine ring.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracids in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated imidazole derivatives can react with nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or morpholine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-((1H-Imidazol-4-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzyme function or acting as a competitive inhibitor. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring, lacking the morpholine ring.
Morpholine: Contains only the morpholine ring, without the imidazole ring.
Histamine: Contains an imidazole ring and is structurally similar but lacks the morpholine ring.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)morpholine is unique due to the combination of the imidazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-12-5-8(10-1)3-7-4-9-6-11-7/h4,6,8,10H,1-3,5H2,(H,9,11) |
InChI Key |
MXDMZERQDSRAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



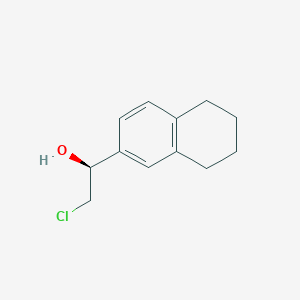
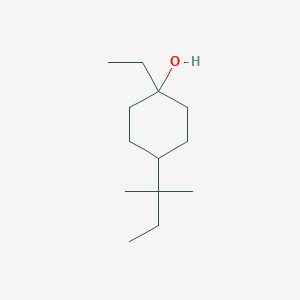
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

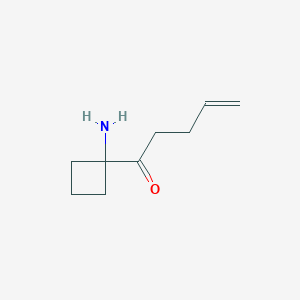
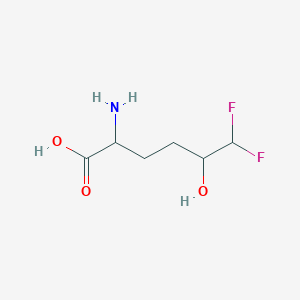
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
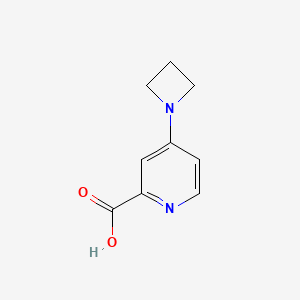
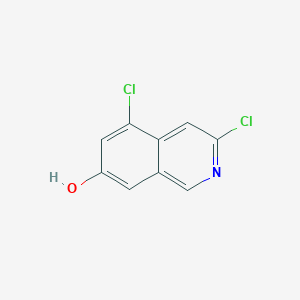
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
